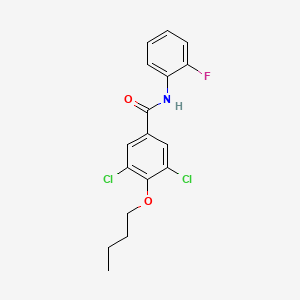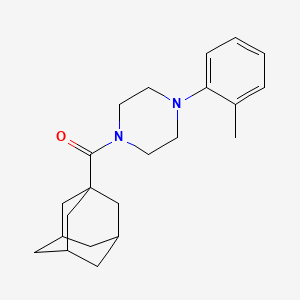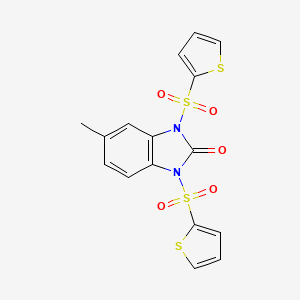
4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide
Übersicht
Beschreibung
4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C17H16Cl2FNO2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0542123 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polyamides
Polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol have been synthesized, exhibiting high thermal stability and solubility in various polar solvents. These materials form transparent, flexible, and tough films, with glass transition temperatures mostly over 200°C and significant weight loss temperatures exceeding 480°C in both nitrogen and air, demonstrating their potential for high-performance applications (Hsiao, Yang, & Chen, 2000).
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, showing significant effects against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, which could be further developed for medical applications (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Tubercular Activity of Benzamide Derivatives
A series of benzamide derivatives have been synthesized and shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, being non-cytotoxic to human cancer cell lines, suggest their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Dimorphism in Non-Centrosymmetric Environment
4-Fluoro-N-(2-fluorophenyl) benzamide exhibits dimorphic behavior, with different crystal forms displaying unique properties. This study provides insights into the interplay of hydrogen bonds and weak intermolecular interactions in directing molecular packing, offering potential avenues for the design of materials with specific crystallographic properties (Chopra & Row, 2005).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on the role of orexin receptors in compulsive food consumption has identified that antagonism at these receptors can reduce binge eating behaviors without affecting normal food intake. This finding suggests a new therapeutic target for treating eating disorders with a compulsive component, opening the door to novel pharmacological treatments (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c1-2-3-8-23-16-12(18)9-11(10-13(16)19)17(22)21-15-7-5-4-6-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSBQRLTCQIEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-chlorophenyl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4609514.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4609524.png)

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4609529.png)
![2,6-dichloro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4609532.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE](/img/structure/B4609551.png)
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4609557.png)
![N-benzyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609564.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4609570.png)


![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B4609599.png)
